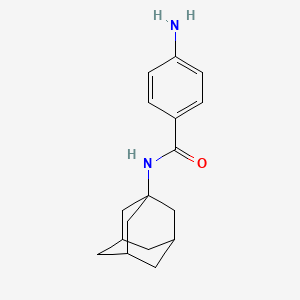

N-(Adamantan-1-yl)-4-aminobenzamide

Vue d'ensemble

Description

N-(Adamantan-1-yl)-4-aminobenzamide: is a chemical compound that combines the adamantane structure with a benzamide moiety Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, while benzamide is a simple amide of benzoic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reaction of 1-bromoadamantane with carboxylic acid amides: This method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes, yielding N-(adamantan-1-yl)amides in 70-90% yield.

Microwave-assisted synthesis: Another method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions.

Industrial Production Methods: While specific industrial production methods for N-(adamantan-1-yl)-4-aminobenzamide are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.

Oxidation and Reduction Reactions: The benzamide moiety can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens (e.g., bromine) and catalysts like manganese salts are commonly used.

Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are typical.

Major Products Formed:

Substitution Reactions: Products include various substituted adamantane derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzamide moiety.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity Against Dengue Virus (DENV)

N-(Adamantan-1-yl)-4-aminobenzamide has been investigated for its antiviral properties, specifically its efficacy against the dengue virus. Research indicates that this compound exhibits significant anti-DENV serotype 2 activity with an IC50 value of 22.2 µM and low cytotoxicity (CC50 < 100 µM) . The mechanism of action is believed to involve inhibition of viral replication, likely through interaction with viral proteins during the replication cycle .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound also shows potential as a DPP-IV inhibitor, which is crucial for glucose metabolism and a target in diabetes treatment. The adamantane structure may enhance binding affinity due to its hydrophobic characteristics, making it a candidate for further pharmacological studies . Structural modifications could improve its efficacy or reduce side effects, thus enhancing its therapeutic potential.

Organic Chemistry

Synthesis of Novel Compounds

this compound serves as a precursor in the synthesis of various adamantane derivatives. The synthesis typically involves nucleophilic substitution reactions where the amine group reacts with electrophiles such as 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions . This method significantly increases yields and reduces reaction times compared to traditional methods.

Development of Hybrid Compounds

The compound has been utilized in creating hybrid structures that combine features of known DENV inhibitors and other active agents. For example, derivatives like N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide have been synthesized to explore their enhanced biological activities . These hybrids have shown promising results in inhibiting DENV protease, indicating their potential as effective antiviral agents.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | Contains methoxy and phenylethyl groups | DPP-IV inhibitor |

| N-(4-acetylphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | Acetyl group enhances lipophilicity | DPP-IV inhibitor |

| N-(adamantan-1-yl)-benzamide | Similar adamantane core but lacks amino substitution | Potential antiviral properties |

This compound stands out due to its combination of the adamantane structure with a 4-amino substitution on the benzene ring, which may confer distinct biochemical properties compared to other aminobenzamides. Its potential as a DPP-IV inhibitor further distinguishes it from similar compounds that may not exhibit this specific activity .

Mécanisme D'action

The mechanism of action of N-(adamantan-1-yl)-4-aminobenzamide involves its interaction with molecular targets such as the N-methyl-D-aspartate receptor (NMDAR). The adamantane moiety is suggested to bind to the phencyclidine (PCP)-binding site of the NMDAR, potentially modulating its activity . This interaction can influence various physiological and pathological processes, making the compound of interest in neurological research.

Comparaison Avec Des Composés Similaires

N-(Adamantan-1-yl)amides: These compounds share the adamantane moiety and are synthesized using similar methods.

Adamantane derivatives: Compounds like N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide also feature the adamantane structure and have unique applications.

Uniqueness: N-(Adamantan-1-yl)-4-aminobenzamide is unique due to its combination of the adamantane and benzamide structures, which confer specific chemical and biological properties. This dual structure allows for diverse applications in drug development and materials science, distinguishing it from other adamantane derivatives.

Activité Biologique

N-(Adamantan-1-yl)-4-aminobenzamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines the adamantane structure, known for its rigid cage-like configuration, with a 4-aminobenzamide moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antiviral properties, enzyme inhibition potential, and implications for drug development.

1. Antiviral Properties

This compound has been primarily studied for its antiviral activity against the Dengue virus (DENV). Research indicates that this compound exhibits significant anti-DENV serotype 2 activity while demonstrating low cytotoxicity in vitro.

The mechanism by which this compound exerts its antiviral effects involves interaction with specific viral targets that inhibit the replication cycle of DENV. It is believed to act at a later stage during the viral life cycle, potentially through inhibition of DENV protease activity, which is crucial for viral maturation and replication .

2. Enzyme Inhibition Potential

In addition to its antiviral properties, this compound has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This characteristic positions the compound as a candidate for developing treatments for metabolic disorders such as diabetes.

Structure-Activity Relationship (SAR)

The unique adamantane structure may enhance binding affinity to DPP-IV due to its hydrophobic characteristics. Comparative studies with similar compounds have highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards DPP-IV's active site .

3. Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with other compounds featuring similar structural motifs. The following table summarizes some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | Contains methoxy and phenylethyl groups | DPP-IV inhibitor |

| N-(4-acetylphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | Acetyl group enhances lipophilicity | DPP-IV inhibitor |

| N-(adamantan-1-yl)benzamide | Similar adamantane core but lacks amino substitution | Potential antiviral properties |

This compound stands out due to its combination of the adamantane structure with a 4-amino substitution on the benzene ring, which may confer distinct biochemical properties compared to other aminobenzamides.

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiviral Activity : A study demonstrated that this compound effectively inhibited DENV replication in vitro with minimal cytotoxic effects on host cells .

- DPP-IV Inhibition : In vitro assays indicated that modifications in the compound's structure could enhance its inhibitory effects on DPP-IV, suggesting potential applications in diabetes management.

- Synthesis and Evaluation : Research involving the synthesis of various derivatives showed promising results in terms of biological activity, highlighting the importance of structural optimization .

Propriétés

IUPAC Name |

N-(1-adamantyl)-4-aminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLISZLBSUORER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218939 | |

| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68835-57-4 | |

| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068835574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.